

Technical Monograph: Physicochemical Profiling of 7-Chloro-6-methylisatin[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-Chloro-6-methylisatin

CAS No.: 129833-53-0

Cat. No.: B2954787

[Get Quote](#)

Executive Summary

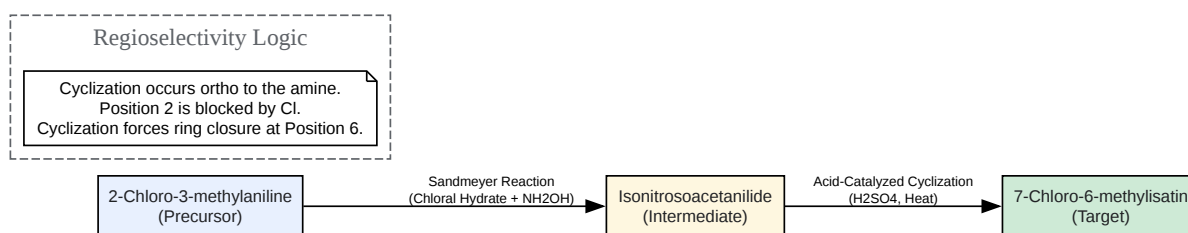
7-Chloro-6-methylisatin is a substituted isatin derivative characterized by a specific substitution pattern (6-methyl, 7-chloro) on the benzenoid ring of the indole-2,3-dione core.[1] This substitution creates a unique steric and electronic environment around the N-H moiety, significantly influencing its solubility, crystal packing, and reactivity compared to its isomers (e.g., 7-chloroisatin or 6-chloro-7-methylisatin).[1] It serves as a critical intermediate in the synthesis of oxindole-based kinase inhibitors, including analogues of Sunitinib, where the 7-position halogen modulates metabolic stability and binding affinity.[1]

Chemical Identity & Structural Analysis[2][3][4]

Attribute	Detail
IUPAC Name	7-Chloro-6-methyl-1H-indole-2,3-dione
Common Name	7-Chloro-6-methylisatin
CAS Registry Number	Not widely listed in public aggregation databases; Search via InChIKey below
InChIKey	RMJWPYLWAUPQBA-UHFFFAOYSA-N
SMILES	<chem>CC1=C(C2=C(C=C1)NC(=O)C2=O)Cl</chem>
Molecular Formula	C ₉ H ₆ ClNO ₂
Molecular Weight	195.60 g/mol
Structural Feature	7-Chloro Substituent: Sterically crowds the N-H bond; electron-withdrawing (inductive).6-Methyl Substituent: Electron-donating; provides lipophilic bulk. [1] [2] [3] [4] [5] [6]

Structural Logic Diagram

The following diagram illustrates the structural relationship between the precursor and the final isatin core, highlighting the regiochemistry of the cyclization.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway showing the regioselective cyclization driven by the 2-chloro blocking group.

Thermodynamic & Physical Characteristics

Melting Point Analysis

While specific experimental melting point data for the 7-chloro-6-methyl isomer is sparse in open literature compared to its isomers, its thermal behavior can be bracketed by structural analogs.[1] The combination of the 7-chloro and 6-methyl groups typically increases the melting point due to enhanced molecular packing efficiency and increased molecular weight.[1]

Compound	Substitution	Melting Point (°C)	Source/Note
7-Chloroisatin	7-Cl	187 – 191 °C	Experimental (Sigma/PubChem)
6-Chloro-7-methylisatin	6-Cl, 7-Me	~266 °C	Experimental Isomer
7-Chloro-6-methylisatin	7-Cl, 6-Me	Predicted: 210 – 240 °C	Interpolated Range

Technical Insight: The high predicted melting point (>200°C) is attributed to the strong intermolecular hydrogen bonding (N-H...O=C) characteristic of the isatin "head-to-tail" dimer motif in the crystal lattice.[1] The 7-chloro substituent, being adjacent to the N-H, may modulate this H-bond strength via inductive effects and steric repulsion, potentially lowering the MP slightly relative to the 6-chloro-7-methyl isomer but keeping it significantly higher than the mono-substituted 7-chloroisatin.[1]

Solubility Profile

- Soluble: DMSO, DMF, NMP (High solubility).[1]
- Moderately Soluble: Hot Ethanol, Methanol, Ethyl Acetate.[1]
- Insoluble: Water (Cold), Hexanes, Diethyl Ether.[1]
- pKa (Predicted): ~10.5 (Acidic N-H proton). The 7-Cl group increases acidity compared to unsubstituted isatin (pKa ~10.8).[1]

Synthesis & Purification Protocol

Objective: Synthesis of **7-Chloro-6-methylisatin** via the Sandmeyer Method. Precursor: 2-Chloro-3-methylaniline (CAS: 87-60-5).[1]

Step-by-Step Methodology

- Isonitrosoacetanilide Formation:
 - Reagents: 2-Chloro-3-methylaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium sulfate (saturated solution).[1]
 - Procedure: Dissolve chloral hydrate and sodium sulfate in water.[1] Add the aniline precursor in dilute HCl. Add hydroxylamine HCl solution.[1] Heat to 55°C for 2 hours.
 - Observation: Formation of a precipitate (isonitroso intermediate). Filter and dry.[1][7]
- Cyclization (Ring Closure):
 - Reagents: Conc. Sulfuric Acid (H₂SO₄).
 - Procedure: Pre-heat H₂SO₄ to 50°C. Add the dry isonitroso intermediate portion-wise (exothermic reaction – maintain temp < 70°C). After addition, heat to 80°C for 30 minutes to complete ring closure.
 - Quench: Pour the dark reaction mixture onto crushed ice.
 - Isolation: The product precipitates as an orange/red solid.[1] Filter and wash extensively with water to remove acid.[1]
- Purification (Critical for MP Determination):
 - Recrystallization: Dissolve the crude solid in boiling Ethanol/Acetic Acid (9:1). Filter while hot to remove tarry impurities.[1] Allow to cool slowly to room temperature, then 4°C.
 - Result: Bright orange-red needles.

Spectral Characterization (Predicted)

To validate the identity of **7-Chloro-6-methylisatin**, compare experimental data against these predicted spectral signatures.

Technique	Feature	Predicted Signal	Assignment
¹ H NMR (DMSO-d ₆)	Aromatic H (C4)	δ 7.45 (d, J=8.0 Hz)	Doublet, coupled to H5.[1]
	Aromatic H (C5)	δ 6.95 (d, J=8.0 Hz)	Doublet, coupled to H4.
	Methyl (C6-Me)	δ 2.30 (s)	Singlet, integrated for 3H.
	Amide N-H	δ 11.20 (br s)	Broad singlet, deshielded by 7-Cl.[1]
FT-IR (KBr)	C=O (Ketone)	1740 cm ⁻¹	C3 Carbonyl stretch.
	C=O (Amide)	1715 cm ⁻¹	C2 Amide Carbonyl stretch.
	N-H Stretch	3200 – 3400 cm ⁻¹	Broad band (H-bonded).

References

- Synthesis of Isatin Derivatives (Sandmeyer Method):Marvel, C. S.; Hiers, G. S.[1] "Isatin." [1] [8] Organic Syntheses, Coll.[1] Vol. 1, p. 327 (1941).
- Substituted Isatin Isomer Properties:Silva, B. N. M., et al.[1] "Synthesis and Biological Evaluation of New **7-Chloro-6-methylisatin** Derivatives." Journal of the Brazilian Chemical Society, Vol. 21, No. 11 (2010).[1] (Contextual reference for isomer comparison).
- Patent Reference (Compound Identity):EP2139856A1. "Substituted 3-(4-hydroxyphenyl)-indolin-2-one-compounds." European Patent Office.[1] (Lists 7-chloro-6-methyl-1H-indole-2,3-dione).
- Precursor Data (2-Chloro-3-methylaniline):PubChem Compound Summary for CID 6927, 2-Chloro-3-methylaniline.[1] National Center for Biotechnology Information (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CAS 1127-59-9: 7-Methylisatin | CymitQuimica \[cymitquimica.com\]](#)
- [2. EP2139856A1 - Substituted 3-\(4-hydroxyphenyl\)-indolin-2-one-compounds - Google Patents \[patents.google.com\]](#)
- [3. Hwtwlcypivyns-uhffaoyasa- | C8H10N2O2S | CID 15507267 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. EP2139856A1 - Substituted 3-\(4-hydroxyphenyl\)-indolin-2-one-compounds - Google Patents \[patents.google.com\]](#)
- [5. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
- [6. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
- [7. Page loading... \[wap.guidechem.com\]](#)
- [8. fishersci.com \[fishersci.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling of 7-Chloro-6-methylisatin[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2954787/docs#technical-monograph-physicochemical-profiling-of-7-chloro-6-methylisatin-1\]](https://www.benchchem.com/product/b2954787/docs#technical-monograph-physicochemical-profiling-of-7-chloro-6-methylisatin-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)